molecular formula C18H16BrN3O4S B13045143 Lesinurad impurity 19

Lesinurad impurity 19

Cat. No.: B13045143
M. Wt: 450.3 g/mol
InChI Key: GUEUZXAPODSQRR-UHFFFAOYSA-N
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Description

Lesinurad is a medication used to treat hyperuricemia associated with gout by inhibiting uric acid reabsorption in the kidneys.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lesinurad impurity 19 involves several steps. Starting with 4-bromo-1-aminonaphthalene, the compound undergoes aminolysis and hydrazinolysis with carbon disulfide to form 4-bromo-naphthyl-1-yl-thiosemicarbazide. This intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield 4-(4-bromo-naphthyl-1-yl)-4H-1,2,4-triazole-3-mercaptan. The final step involves coupling this intermediate with cyclopropylboronic acid to produce this compound .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This includes using readily available raw materials, avoiding harmful solvents, and ensuring high yield and purity. The process is designed to be economical, efficient, and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Lesinurad impurity 19 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under alkaline conditions.

    Substitution: It can participate in substitution reactions, particularly involving the triazole ring.

Common Reagents and Conditions

    Oxidation: Typically involves alkaline conditions and quaternary ammonium salts.

    Substitution: Reagents such as N,N-dimethylformamide dimethyl acetal and cyclopropylboronic acid are commonly used.

Major Products

The major products formed from these reactions include various intermediates that are crucial for the synthesis of Lesinurad and its related compounds .

Scientific Research Applications

Lesinurad impurity 19 is primarily used in the research and development of Lesinurad. Its applications extend to:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its role in inhibiting uric acid transporters.

    Medicine: Contributes to the development of treatments for hyperuricemia and gout.

    Industry: Employed in the large-scale production of Lesinurad.

Mechanism of Action

Lesinurad impurity 19, as an intermediate, does not have a direct mechanism of action. its parent compound, Lesinurad, inhibits uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4). This inhibition increases the excretion of uric acid, thereby lowering serum uric acid levels .

Comparison with Similar Compounds

Lesinurad impurity 19 can be compared with other intermediates and impurities in the synthesis of Lesinurad, such as:

    Lesinurad impurity B: Another intermediate with a different molecular structure.

    Lesinurad impurity 2: Similar in function but varies in molecular weight and structure.

    Lesinurad impurity 3: Differentiated by its unique chemical properties.

This compound is unique due to its specific role in the synthesis pathway and its structural characteristics, which are essential for the final production of Lesinurad.

Properties

Molecular Formula

C18H16BrN3O4S

Molecular Weight

450.3 g/mol

IUPAC Name

methyl 2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfonyl]acetate

InChI

InChI=1S/C18H16BrN3O4S/c1-26-16(23)10-27(24,25)18-21-20-17(19)22(18)15-9-8-12(11-6-7-11)13-4-2-3-5-14(13)15/h2-5,8-9,11H,6-7,10H2,1H3

InChI Key

GUEUZXAPODSQRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CS(=O)(=O)C1=NN=C(N1C2=CC=C(C3=CC=CC=C32)C4CC4)Br

Origin of Product

United States

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